molecular formula C18H22N2O3S B2850099 (E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide CAS No. 1223872-05-6

(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide

Cat. No.: B2850099
CAS No.: 1223872-05-6
M. Wt: 346.45
InChI Key: DOZOAWMJWIFSIM-UHFFFAOYSA-N
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Description

(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, pyrrolidine moiety, and a phenyl group attached to a sulfonamide. Its molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, and it is characterized by the following structural components:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Pyrrolidine : A five-membered saturated ring containing nitrogen.
  • Phenyl Group : A six-membered aromatic ring contributing to the compound's lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential activity against:

  • Cancer Cells : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Microbial Infections : Preliminary data indicate antimicrobial properties, suggesting potential use in treating infections.

Pharmacological Evaluation

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. Notable findings include:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range.
  • Antimicrobial Effects : The compound displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.
  • Opioid Receptor Interaction : Similar compounds have been evaluated for their interaction with opioid receptors, suggesting potential analgesic effects. However, specific data on this compound's interaction with opioid receptors remain limited.

Case Studies and Toxicology

Recent case studies have highlighted the importance of understanding the toxicological implications of new synthetic compounds like this compound. Instances of overdose and adverse reactions have been reported with related compounds, necessitating careful evaluation of safety profiles.

Study/Case Findings
Case Study 1Indicated high potency leading to significant analgesic effects in animal models but raised concerns about potential toxicity at elevated doses.
Case Study 2Reported instances of adverse effects in subjects exposed to similar compounds, emphasizing the need for thorough clinical evaluation.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-24(22,14-10-16-7-2-1-3-8-16)19-15-17(18-9-6-13-23-18)20-11-4-5-12-20/h1-3,6-10,13-14,17,19H,4-5,11-12,15H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZOAWMJWIFSIM-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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